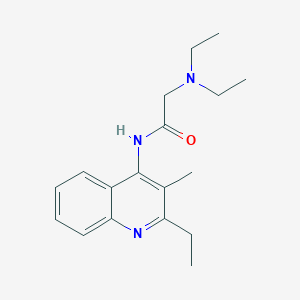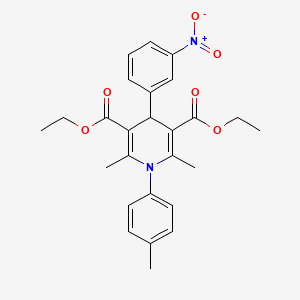![molecular formula C22H17N3O6 B11655305 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11655305.png)
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸は、ニトロ安息香酸コアにカルバモイル基とメチルフェニル基が置換された複雑な構造を持つ有機化合物です。
製造方法
合成経路と反応条件
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法としては、まずニトロ安息香酸コアを生成し、その後、一連の置換反応によってカルバモイル基とメチルフェニル基を導入する方法があります。反応条件は、反応を促進するために、パラジウムなどの触媒と、ジメチルホルムアミドなどの溶媒を使用する必要があることがよくあります。
工業生産方法
工業的な環境では、この化合物の製造は、収率と純度を最大限に高めるために最適化された条件で、大規模なバッチ反応で行われる場合があります。連続フロー反応器や自動システムを使用すると、製造プロセスの効率性とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸は、次のような様々な化学反応を起こす可能性があります。
酸化: ニトロ基は、さらに酸化されて異なる官能基を形成することができます。
還元: ニトロ基は、特定の条件下でアミン基に還元することができます。
置換: カルバモイル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや、パラジウム触媒の存在下での水素ガスなどの還元剤が、しばしば使用されます。
置換: アミンやチオールなどの求核剤は、水酸化ナトリウムなどの塩基の存在下で、置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ニトロ基の還元によってアミン誘導体が生成される可能性がある一方、置換反応によってカルバモイル部分に様々な官能基が導入される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the nitrobenzoic acid core, followed by the introduction of the carbamoyl and methylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the carbamoyl moieties.
科学的研究の応用
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、その独自の構造のため、酵素阻害とタンパク質結合を含む研究で使用することができます。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用することができます。
作用機序
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物の構造は、これらの標的の特定の部位に結合し、それらの活性を阻害したり、機能を変化させたりすることができる可能性があります。関連する経路には、特定の用途に応じて、シグナル伝達カスケードや代謝プロセスが含まれる可能性があります。
類似化合物の比較
類似化合物
- 2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)安息香酸
- 2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)シクロヘキサンカルボン酸
独自性
2-( {3-[(2-メチルフェニル)カルバモイル]フェニル}カルバモイル)-5-ニトロ安息香酸は、ニトロ基の存在により、独特な化学的性質と反応性を有しています。
類似化合物との比較
Similar Compounds
- 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)benzoic acid
- 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid
Uniqueness
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C22H17N3O6 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H17N3O6/c1-13-5-2-3-8-19(13)24-20(26)14-6-4-7-15(11-14)23-21(27)17-10-9-16(25(30)31)12-18(17)22(28)29/h2-12H,1H3,(H,23,27)(H,24,26)(H,28,29) |
InChIキー |
NBCOIDSMZZEOPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11655228.png)
![7-[(2-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11655229.png)


![2-amino-6-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B11655244.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11655251.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11655256.png)
![4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate](/img/structure/B11655264.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11655270.png)
![4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide](/img/structure/B11655289.png)
![(5E)-3-Benzyl-5-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11655297.png)
![Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11655299.png)
![(6Z)-6-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655309.png)
![methyl [(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B11655322.png)
